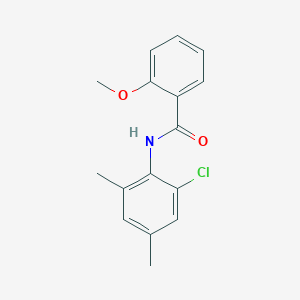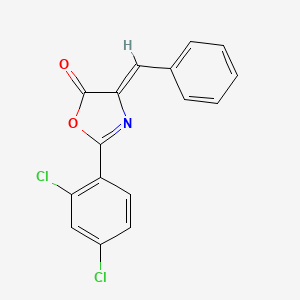![molecular formula C14H20ClNO4S B5619886 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane" often involves complex reactions that lead to the formation of novel heterocyclic systems. For instance, compounds derived from similar sulfonyl groups have been synthesized starting from specific precursors through a series of reactions, showcasing the versatility and reactivity of such molecular frameworks (Dumić et al., 1993).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction and other spectroscopic methods to confirm the structure of synthesized compounds. For compounds akin to "1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane," crystallographic analysis has provided insights into their conformation and spatial arrangement, facilitating a deeper understanding of their chemical behavior and interactions (Dumić et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups are pivotal in the synthesis and modification of such compounds. These reactions enable the introduction of various functional groups, altering the compound's chemical properties and reactivity. For example, the palladium-catalyzed asymmetric cycloaddition has been utilized to synthesize sulfonyl-fused azepines, demonstrating the sulfonyl group's role in facilitating complex chemical transformations (Liu et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMIISZGJWRIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5619820.png)
![5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine](/img/structure/B5619826.png)
![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)
![N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5619840.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5619856.png)
![4-({2-[1-(methoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5619862.png)
![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)

![9-[(8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)carbonyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619911.png)